REACTION_CXSMILES
|
[C:1]1(=[CH:6][C:7]#[N:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:9]>CO>[NH2:9][C:1]1([CH2:6][C:7]#[N:8])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
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15.91 g
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Type
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reactant
|
Smiles
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C1(CCCC1)=CC#N
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Name
|
|
Quantity
|
170 mL
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Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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57 mL
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Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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the residue was chromatographed on silica gel eluting with a mixture of dichloromethane/methanol in the proportions 90/10
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Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.15 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |